Brostallicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brostallicin, also known as PNU-166196, is a synthetic α-bromoacrylic derivative of distamycin A. It is a second-generation DNA minor groove binder that has shown significant antitumor activity in preclinical models. This compound is currently in Phase II clinical trials in Europe and the United States. This compound is structurally related to distamycin A and has demonstrated broad antitumor activity with reduced myelotoxicity compared to other minor groove binders .
Preparation Methods
Brostallicin is synthesized through a series of chemical reactions involving the α-bromoacrylic moiety. The synthetic route typically involves the following steps:
Formation of the α-bromoacrylic intermediate: This step involves the bromination of an acrylic compound to introduce the α-bromo group.
Coupling with distamycin A derivative: The α-bromoacrylic intermediate is then coupled with a distamycin A derivative to form the final this compound compound.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Brostallicin undergoes several types of chemical reactions, including:
Nucleophilic substitution: The α-bromoacrylic moiety in this compound is susceptible to nucleophilic attack, leading to substitution reactions.
Interaction with glutathione: this compound’s activity is enhanced upon binding to glutathione.
Common reagents and conditions used in these reactions include glutathione and various nucleophiles. The major products formed from these reactions are typically the substituted this compound derivatives.
Scientific Research Applications
Brostallicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study DNA minor groove binding and the effects of α-bromoacrylic derivatives.
Biology: Researchers use this compound to investigate the mechanisms of DNA binding and the role of glutathione in enhancing cytotoxicity.
Medicine: this compound is being studied as a potential anticancer agent due to its broad antitumor activity and reduced myelotoxicity. .
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Brostallicin exerts its effects by binding to the minor groove of DNA. This binding is enhanced upon interaction with glutathione, which increases the compound’s cytotoxicity. The molecular targets of this compound include DNA sequences rich in thymine and adenine. The pathways involved in its mechanism of action include DNA binding and the formation of a complex with glutathione .
Comparison with Similar Compounds
Brostallicin is unique compared to other DNA minor groove binders due to its α-bromoacrylic moiety and its enhanced activity upon binding to glutathione. Similar compounds include:
Distamycin A: Structurally related to this compound, but with different binding properties and cytotoxicity profiles.
Tallimustine: Another DNA minor groove binder with antitumor activity, but with higher myelotoxicity compared to this compound
This compound’s reduced myelotoxicity and enhanced activity upon binding to glutathione make it a promising candidate for further development as an anticancer agent.
Properties
CAS No. |
203258-60-0 |
---|---|
Molecular Formula |
C30H35BrN12O5 |
Molecular Weight |
723.6 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C30H35BrN12O5/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35) |
InChI Key |
RXOVOXFAAGIKDQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |
Key on ui other cas no. |
203258-60-0 |
Synonyms |
ostallicin PNU 166196 PNU-166196 PNU166196 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.